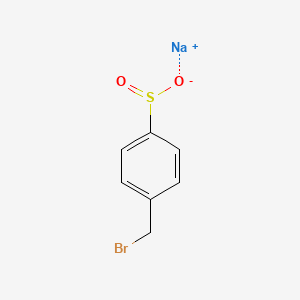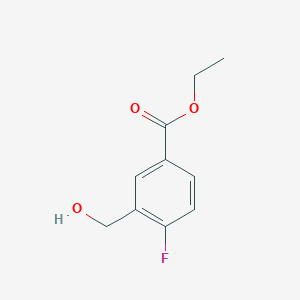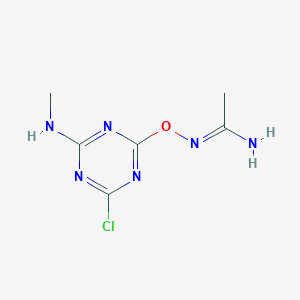
2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a vinyl group attached to the phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, such as 3-(4-vinylphenyl)propanoic acid, is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Boc-Protected Intermediate: The reaction mixture is stirred at room temperature or slightly elevated temperatures to form the Boc-protected intermediate.
Purification: The intermediate is purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the starting material, resulting in a more efficient and sustainable process compared to traditional batch methods .
化学反応の分析
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The vinyl group can participate in electrophilic and nucleophilic substitution reactions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The vinyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of halogenated derivatives or other substituted products.
Oxidation: Formation of quinones or other oxidized compounds.
Reduction: Formation of ethyl-substituted derivatives.
科学的研究の応用
2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including peptides and other bioactive compounds.
Material Science: The vinyl group allows for polymerization reactions, making it useful in the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino acid. The vinyl group can participate in various biochemical pathways, interacting with molecular targets such as enzymes or receptors.
類似化合物との比較
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the vinyl group, making it less reactive in polymerization reactions.
2-((tert-Butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the vinyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
特性
分子式 |
C16H21NO4 |
|---|---|
分子量 |
291.34 g/mol |
IUPAC名 |
3-(4-ethenylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H21NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h5-9,13H,1,10H2,2-4H3,(H,17,20)(H,18,19) |
InChIキー |
DBCHOOKQEUOCNZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)

![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)
![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)







